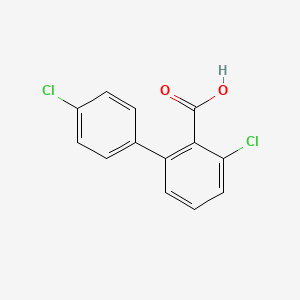

6-Chloro-2-(4-chlorophenyl)benzoic acid

Description

Contextualization within Halogenated Aromatic Carboxylic Acids Research

Halogenated aromatic carboxylic acids represent a vital class of compounds in chemical research, distinguished by the presence of one or more halogen atoms (F, Cl, Br, I) on an aromatic ring that also bears a carboxylic acid group. The inclusion of halogens, particularly chlorine, can dramatically alter a molecule's physical, chemical, and biological properties. nih.gov These alterations include changes in acidity, lipophilicity, and metabolic stability, making halogenation a common strategy in the design of new molecules. nih.govacs.org

Research into this class of compounds is extensive, covering areas from synthetic methodology to environmental science. science.gov Scientists study these molecules for their utility as versatile building blocks in organic synthesis, where the halogen and carboxylic acid groups serve as reactive handles for constructing more complex structures. nih.gov For instance, the carboxylic acid group can be converted into a variety of other functional groups, while the halogen atom can participate in cross-coupling reactions, a cornerstone of modern synthetic chemistry. nih.gov Furthermore, halogenated aromatic compounds are investigated in medicinal chemistry for their potential as scaffolds in drug discovery. acs.org

Significance in Organic Chemistry and Related Disciplines

The significance of 6-Chloro-2-(4-chlorophenyl)benzoic acid in organic chemistry lies primarily in its role as a potential synthetic intermediate. While dedicated research on this specific molecule is limited, the utility of its structural motifs is well-documented in the synthesis of pharmaceuticals and other complex organic molecules. Dichlorinated benzoic acid derivatives are recognized as key intermediates for preparing a range of compounds, including quinolone-3-carboxylic acids and other biologically active heterocycles. researchgate.netmdpi.com

The arrangement of substituents in this compound—a carboxylic acid, a chlorine atom, and a chlorophenyl group—provides a specific three-dimensional architecture and electronic profile. This makes it a tailored building block for creating target molecules with precise structural requirements. A structurally similar compound, 2-(2-(4-Chlorophenyl)acetyl)benzoic acid, is known as an intermediate and impurity in the synthesis of Azelastine (B1213491), an antihistamine medication. homesunshinepharma.comhsppharma.com This highlights the role of such chlorinated bi-aryl carboxylic acid frameworks in the pharmaceutical industry. The presence of two chlorine atoms also offers potential for selective chemical modifications, further enhancing its utility as a versatile precursor in multi-step syntheses. google.com

Interactive Data Tables

Below are the physicochemical properties of this compound and a comparison with related compounds mentioned in the text.

Table 1: Physicochemical Properties of this compound

Note: Experimental data for this specific compound is not widely available in public literature. Properties are often computed or estimated based on its structure.

| Property | Value |

| Molecular Formula | C₁₃H₈Cl₂O₂ |

| Molecular Weight | 283.11 g/mol |

| CAS Number | 5333-33-5 |

Table 2: Comparative Properties of Related Benzoic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 4-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 241.5 | 74-11-3 wikipedia.org |

| 4-(4-Chlorophenyl)benzoic acid | C₁₃H₉ClO₂ | 232.66 | 289-291 | 5748-41-4 sigmaaldrich.com |

| 2-(2-(4-Chlorophenyl)acetyl)benzoic acid | C₁₅H₁₁ClO₃ | 274.70 | 139-141 | 53242-76-5 homesunshinepharma.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(4-chlorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-9-6-4-8(5-7-9)10-2-1-3-11(15)12(10)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVXQPKBYRCUDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90689580 | |

| Record name | 3,4'-Dichloro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261921-15-6 | |

| Record name | 3,4'-Dichloro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 6 Chloro 2 4 Chlorophenyl Benzoic Acid

Direct Synthetic Routes

Direct synthetic routes focus on constructing the key 6-chloro-2-(4-chlorophenyl)benzoic acid framework through primary bond-forming reactions, such as carbon-carbon bond formation or direct functionalization of a biphenyl (B1667301) precursor.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In this approach, a directing group on the aromatic ring guides a strong base to deprotonate a specific ortho-position, creating a stabilized carbanion. This carbanion can then react with an electrophile to introduce a new substituent.

The carboxylate group of a benzoic acid can serve as an effective directing group for ortho-lithiation. organic-chemistry.org For the synthesis of the target compound, a plausible route involves the ortho-metalation of a suitably substituted benzoic acid. For example, 2-chlorobenzoic acid could be treated with a strong lithium amide base or an organolithium reagent like s-butyllithium in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78°C). organic-chemistry.org This would selectively generate a lithiated species at the 6-position. Subsequent quenching of this organometallic intermediate with an appropriate electrophile, such as a 4-chlorophenylboronic ester or a related species in a palladium-catalyzed coupling reaction, would introduce the 4-chlorophenyl group, yielding the desired product. The regioselectivity of the metalation is crucial and can be influenced by the choice of base and reaction conditions. bohrium.com

Table 1: Key Reagents in Ortho-Metallation Approach

| Reagent Role | Example Reagent(s) | Function |

|---|---|---|

| Starting Material | 2-Chlorobenzoic Acid | Provides the benzoic acid core with one chloro substituent. |

| Directing Group | Carboxylate (-COO⁻) | Directs metalation to the ortho (C6) position. organic-chemistry.org |

| Metalating Agent | s-BuLi/TMEDA | Strong base that performs the deprotonation. organic-chemistry.org |

| Electrophile | 4-Chlorophenylboronic acid derivative | Introduces the 4-chlorophenyl group. |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly efficient methods for forming the carbon-carbon bond that defines the biphenyl scaffold. mdpi.com This strategy is central to many syntheses of biaryl compounds.

A typical Suzuki coupling approach for this compound would involve the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. Two primary disconnections are possible:

Coupling of a 2,6-dihalogenated benzoic acid derivative (e.g., methyl 2-chloro-6-bromobenzoate) with 4-chlorophenylboronic acid.

Coupling of a 2-halo-6-chlorobenzoic acid derivative with 4-chlorophenylboronic acid.

The reaction is typically carried out in a suitable solvent mixture, such as toluene/water or dioxane/water, with a base like potassium carbonate or sodium hydroxide. mdpi.com The choice of palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and ligands is critical for achieving high yields. A significant advantage of this method is the wide availability of boronic acids and aryl halides, allowing for a modular approach to various substituted biphenyls. Copper-catalyzed Ullmann-type reactions represent an alternative, albeit often requiring harsher conditions, for coupling aryl halides to form the biphenyl linkage. nih.govresearchgate.net

This approach involves the late-stage introduction of one or both chlorine atoms onto a pre-formed biphenylbenzoic acid scaffold. A logical precursor for this strategy is 2-phenylbenzoic acid or 2-(4-chlorophenyl)benzoic acid.

Electrophilic aromatic substitution can be used to introduce the chlorine atoms. The synthesis of 2-(4-chlorophenyl)aniline, a related compound, proceeds through an intermediate formed by the direct chlorination of 2-phenylbenzoic acid. google.com In this patented process, 2-phenylbenzoic acid is treated with chlorine gas in the presence of a Lewis acid catalyst like antimony trichloride (B1173362) to yield 2-(4-chlorophenyl)benzoyl chloride. google.com This demonstrates that selective chlorination of the unsubstituted phenyl ring can be achieved. Subsequent chlorination at the 6-position of the other ring would be necessary. The directing effects of the existing substituents (the carboxyl group and the phenyl group) would influence the regioselectivity of this second chlorination step, potentially requiring specific catalysts or conditions to achieve the desired 6-chloro substitution. google.com

Intermediate-Based Synthetic Strategies

These multi-step strategies rely on the functional group transformations of more complex, pre-existing benzoic acid derivatives to arrive at the final product.

Syntheses can commence from benzoic acids that already possess multiple substituents, which are then chemically modified. One classic transformation is the Sandmeyer reaction, which converts an aromatic amino group into a halide via a diazonium salt intermediate.

A potential synthetic route could start from 2-amino-6-chlorobenzoic acid. This intermediate could first be coupled with a 4-chlorophenyl source, for example, via a Suzuki or other cross-coupling reaction, to form an aminobiphenyl precursor. Subsequently, the amino group at the 2-position could be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures. youtube.com Introducing a copper(I) chloride solution to this diazonium salt would then replace the diazonium group with a chlorine atom, completing the synthesis. While this example is illustrative, other starting materials like 2,6-dichlorobenzonitrile (B3417380) have been used to synthesize related compounds such as 6-chloro-2-mercaptobenzoic acid, demonstrating the utility of starting with highly substituted benzoic acid derivatives. google.com

Acyl chlorides are highly reactive intermediates derived from carboxylic acids, often used to facilitate reactions like Friedel-Crafts acylation. wikipedia.org A carboxylic acid can be readily converted to its corresponding acyl chloride using reagents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅). libretexts.org

In the context of synthesizing this compound, an acyl chloride could be employed in an intramolecular or intermolecular C-C bond-forming step. For instance, a synthetic sequence for a related compound involved the ring-opening of 9-fluorenone (B1672902) to give 2-phenylbenzoic acid, which was then chlorinated to produce 2-(4-chlorophenyl)benzoyl chloride. google.com This acyl chloride intermediate is then subjected to ammonolysis and a Hofmann rearrangement to produce an aniline (B41778) derivative. google.com This highlights the role of the acyl chloride as a key activated intermediate that facilitates the introduction of other functional groups.

Alternatively, a Friedel-Crafts acylation strategy could be envisioned. For example, 2,6-dichlorobenzoyl chloride could potentially acylate chlorobenzene (B131634) in the presence of a strong Lewis acid like aluminum chloride. This would form a dichlorinated benzophenone (B1666685) intermediate. Subsequent chemical steps, such as reduction of the ketone and other modifications, would be required to arrive at the final benzoic acid structure.

Table 2: Common Reagents for Acyl Chloride Formation

| Reagent | Formula | Byproducts | Key Features |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous byproducts are easily removed, simplifying purification. libretexts.org |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl(g) | Solid reagent, reacts vigorously. libretexts.org |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Liquid reagent, less vigorous reaction than PCl₅. libretexts.org |

| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Milder and more selective than thionyl chloride, but more expensive. wikipedia.org |

Condensation and Cyclization Reactions of Related Benzoic Acid Derivatives

The construction of the biaryl framework of compounds like this compound often relies on established condensation reactions, most notably the Ullmann and Suzuki-Miyaura couplings.

The Ullmann condensation is a classical method for the formation of aryl-aryl bonds, traditionally involving the copper-promoted coupling of two aryl halides. wikipedia.orgorganic-chemistry.org In the context of synthesizing 2-arylbenzoic acids, this would typically involve the reaction of a 2-halobenzoic acid with a haloarene in the presence of a copper catalyst. Historically, these reactions required harsh conditions, including high temperatures (often exceeding 200 °C) and high-boiling polar solvents like N-methylpyrrolidone (NMP) or nitrobenzene (B124822), with stoichiometric amounts of copper powder. wikipedia.org The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org

A more contemporary and widely utilized method is the Suzuki-Miyaura coupling . This palladium-catalyzed cross-coupling reaction joins an organoboron compound (typically a boronic acid) with an organic halide or triflate. mdpi.comlibretexts.org For the synthesis of the target molecule, this would involve the reaction of a dihalobenzoic acid derivative with a substituted phenylboronic acid. The catalytic cycle for the Suzuki reaction is well-established and proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org This method generally offers milder reaction conditions and a broader substrate scope compared to the traditional Ullmann reaction.

Optimization Strategies and Reaction Conditions in Synthesis

The efficiency of synthetic routes to this compound is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of catalyst, reagents, solvent, and temperature.

Catalytic Systems and Reagent Selection

Catalytic Systems:

In Ullmann-type reactions , the evolution from stoichiometric copper powder to catalytic systems has been a significant advancement. Modern methods employ soluble copper(I) salts, such as copper(I) iodide (CuI), often in combination with ligands that stabilize the copper catalyst and facilitate the reaction. wikipedia.org Diamines and phenanthroline are examples of ligands that have been shown to improve the efficiency of Ullmann couplings. wikipedia.org The in-situ generation of "activated" copper powder, for instance, by the reduction of copper sulfate (B86663) with zinc metal, has also been a strategy to enhance reactivity. wikipedia.org

For the Suzuki-Miyaura coupling , the choice of the palladium catalyst and its associated ligand is critical. Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. Bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance the rates of both oxidative addition and reductive elimination steps.

| Catalyst System Component | Examples for Suzuki Coupling | Role in Reaction |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Source of the active Pd(0) catalyst. |

| Ligand | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(tBu)₃), SPhos, XPhos | Stabilizes the Pd catalyst, influences reactivity and substrate scope. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Activates the boronic acid for transmetalation. |

Reagent Selection:

The choice of base is a critical parameter in the Suzuki-Miyaura coupling . The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. The strength and solubility of the base can significantly impact the reaction yield.

Solvent Effects and Temperature Control

Solvent Effects:

The solvent plays a multifaceted role in both Ullmann and Suzuki couplings, influencing the solubility of reactants and catalysts, and affecting the reaction rate.

For traditional Ullmann reactions , high-boiling polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), and nitrobenzene are typically required to reach the necessary high temperatures. wikipedia.org

The Suzuki-Miyaura coupling offers greater flexibility in solvent choice. A wide range of solvents can be employed, including ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane, aromatic hydrocarbons like toluene, and polar aprotic solvents such as DMF. researchgate.net Aqueous solvent systems or biphasic conditions are also frequently used, which can offer advantages in terms of cost, safety, and ease of product separation. researchgate.net The use of phase-transfer catalysts may be beneficial in biphasic systems to facilitate the interaction between the organic and aqueous phases.

Temperature Control:

Temperature is a critical factor that directly influences the reaction kinetics. Ullmann condensations traditionally demand high temperatures, often above 210 °C, to proceed at a reasonable rate. wikipedia.org However, modern ligand-assisted protocols can sometimes be performed under milder conditions.

Suzuki-Miyaura couplings are generally conducted at more moderate temperatures, typically ranging from room temperature to the reflux temperature of the solvent (e.g., 80-110 °C). The optimal temperature depends on the reactivity of the specific substrates and the catalyst system employed. For less reactive aryl chlorides, higher temperatures may be necessary to facilitate the initial oxidative addition step. Conversely, for highly active catalyst systems, reactions can often be carried out at or near room temperature. Careful control of the temperature is essential to balance the reaction rate with the potential for catalyst decomposition or side reactions at elevated temperatures.

| Reaction Parameter | Ullmann Condensation | Suzuki-Miyaura Coupling |

| Typical Temperature | High (>200 °C) | Moderate (Room Temp. to 110 °C) |

| Common Solvents | NMP, DMF, Nitrobenzene | Toluene, THF, Dioxane, DMF, Aqueous systems |

Chemical Reactivity and Reaction Mechanisms of 6 Chloro 2 4 Chlorophenyl Benzoic Acid

Functional Group Transformations

The reactivity of 6-Chloro-2-(4-chlorophenyl)benzoic acid can be categorized by the transformations of its primary functional groups.

The carboxylic acid moiety is a versatile functional group that serves as a precursor to several important derivatives, including esters, amides, and acid chlorides. These transformations typically proceed via nucleophilic acyl substitution. youtube.comlibretexts.orgvanderbilt.edu

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., using sulfuric acid or tosic acid as a catalyst), is a common approach. libretexts.orgmasterorganicchemistry.com This is an equilibrium-driven process, often requiring a large excess of the alcohol or removal of water to favor product formation. masterorganicchemistry.com For more sensitive substrates or to achieve milder reaction conditions, methods like the Yamaguchi esterification can be employed. This process involves the formation of a mixed anhydride (B1165640) with 2,4,6-trichlorobenzoyl chloride, which is then reacted with an alcohol in the presence of a nucleophilic catalyst like DMAP (4-dimethylaminopyridine). organic-chemistry.org

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid group, as the direct reaction with an amine is generally slow and requires high temperatures. libretexts.org Common methods involve the use of coupling reagents or conversion to a more reactive intermediate. For instance, activating agents that form phosphonium (B103445) salts in situ can facilitate amidation under mild conditions. researchgate.net Alternatively, copper-catalyzed methods have proven effective for the amidation of related 2-chlorobenzoic acids. nih.gov

Conversion to Acid Chlorides: The hydroxyl group of a carboxylic acid is a poor leaving group, hindering direct substitution. libretexts.org Therefore, converting this compound to its highly reactive acid chloride derivative is a key step for synthesizing other acyl derivatives. This is commonly accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orgcommonorganicchemistry.comwikipedia.org Thionyl chloride converts the carboxylic acid into an acyl chlorosulfite, a reactive intermediate with a good leaving group, which is then displaced by a chloride ion. libretexts.orglibretexts.org

| Transformation | Reagents | Product Type | General Reaction Scheme |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |  (Note: Image is a placeholder for a general scheme where 'Y' represents OR', NHR', or Cl) (Note: Image is a placeholder for a general scheme where 'Y' represents OR', NHR', or Cl) |

| Amidation | Amine (R'R''NH), Coupling Agent | Amide | |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acid Chloride |

The biphenyl (B1667301) system of this compound is susceptible to electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. msu.edumsu.edu The orientation of incoming electrophiles is directed by the combined electronic effects of the chloro, carboxylic acid, and chlorophenyl groups.

Directing Effects:

Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature. msu.edu

Chlorine Atoms (-Cl): Halogens are deactivating but ortho- and para-directing. libretexts.org They withdraw electron density through induction but can donate electron density through resonance.

Aryl Group (-C₆H₄Cl): An aryl substituent can be activating or deactivating depending on the reaction, but it typically directs to the ortho and para positions.

On the ring bearing the carboxylic acid, the C-6 chloro and the C-2 chlorophenyl group sterically hinder the positions ortho to the carboxylic acid. The primary directing influence would be the powerful meta-directing carboxylic acid group, potentially guiding an incoming electrophile to the C-4 position. On the second ring (the 4-chlorophenyl group), the chlorine atom at C-4' will direct incoming electrophiles to the positions ortho to it (C-3' and C-5').

Mechanistic Insights into Key Transformations

Understanding the mechanisms of these reactions provides insight into the reactivity and potential for controlling reaction outcomes.

The reactions of the carboxylic acid group (esterification, amidation, and conversion to acid chlorides) proceed through a characteristic nucleophilic acyl substitution mechanism. masterorganicchemistry.comyoutube.com This is typically a two-step process:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. libretexts.orgvanderbilt.edu

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group. libretexts.orgvanderbilt.edu

The reactivity of carboxylic acid derivatives in these substitutions follows the general order: Acid Chloride > Anhydride > Ester > Amide. vanderbilt.edu This order is determined by the stability of the leaving group; the chloride ion is an excellent leaving group, whereas the amide ion is a very poor one.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In this reaction, a substituent directs a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho position, creating a nucleophilic aryl-lithium species.

For unprotected benzoic acids, the carboxylic acid group itself can act as a directed metalation group (DMG). semanticscholar.orgrsc.orgresearchgate.net Treatment with a strong base like s-butyllithium (s-BuLi) in the presence of a ligand such as TMEDA (tetramethylethylenediamine) leads to deprotonation at the position ortho to the carboxylate. organic-chemistry.org In the case of this compound, both ortho positions (C-2 and C-6) are already substituted. Therefore, a standard DoM reaction directed by the carboxylate group is not feasible on this ring. However, this directing effect is a crucial consideration in the synthesis of similarly substituted benzoic acids.

Kinetic and Thermodynamic Studies of Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature. However, general principles applicable to benzoic acids can be discussed.

Kinetic vs. Thermodynamic Control: In reactions with multiple possible products, such as electrophilic aromatic substitution, the product distribution can be governed by either kinetic or thermodynamic control. Kinetically controlled reactions favor the product that is formed fastest (lowest activation energy), while thermodynamically controlled reactions favor the most stable product. For many reactions of benzoic acids, the conditions can be adjusted to favor one outcome over the other.

| Thermodynamic Parameter | Symbol | Significance in Reactions |

|---|---|---|

| Gibbs Free Energy | ΔG | Determines the spontaneity of a reaction. A negative value indicates a spontaneous process. |

| Enthalpy | ΔH | Represents the heat change of the reaction. Negative values (exothermic) contribute to spontaneity. |

| Entropy | ΔS | Represents the change in disorder. Positive values (increased disorder) contribute to spontaneity. |

Structural Features and Synthetic Derivatives of 6 Chloro 2 4 Chlorophenyl Benzoic Acid

Derivatives with Modified Benzoic Acid Scaffolds

The direct carbon-carbon bond between the phenyl rings at the 2-position is a key target for modification. Replacing this bond with heteroatom-containing linkers such as oxygen (oxy-), sulfur (sulfanyl-), or nitrogen (amino-) creates distinct classes of diaryl compounds with altered conformational flexibility and chemical properties.

Oxy-Linkages : Derivatives incorporating an oxygen atom can be formed as esters or ethers. For instance, ester linkages are present in compounds like 4-chlorophenyl benzoate, where a benzoic acid moiety is connected to a 4-chlorophenol (B41353) through an ester bond. nih.gov The structure of a related compound, 4-chlorophenyl 4-chlorobenzoate (B1228818), has been analyzed, revealing a dihedral angle of 47.98 (7)° between its two benzene (B151609) rings. researchgate.net A structural isomer, 2-((4-chlorophenyl)acetyl)benzoic acid, incorporates a carbonyl group as part of the linker, representing another form of an oxy-linkage. nih.govbldpharm.com

Sulfanyl-Linkages : Sulfur-containing linkers, particularly sulfonyl groups (-SO₂-), have been used to create analogues. The compound 4-[(4-chlorophenyl)sulfonyl]benzoic acid serves as a key intermediate for synthesizing more complex derivatives. mdpi.com For example, it can be converted into N-acyl-α-amino acids, which are precursors to heterocyclic structures like 1,3-oxazol-5(4H)-ones. mdpi.com Furthermore, related benzoic acid structures have been functionalized to produce sulfamoyl-benzamide derivatives, such as 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, by starting with the chlorosulfonation of benzoic acid. nih.gov

Amino-Linkages : An amino group (-NH-) can serve as a flexible linker between the two aromatic rings, forming diphenylamine (B1679370) derivatives. A representative synthesis involves the Buchwald–Hartwig cross-coupling reaction. researchgate.net In an analogue structure, 2-methyl-4-[(4-methylphenyl)amino]benzoic acid, the dihedral angle between the aromatic rings was found to be 42.44 (7)°. researchgate.net This linkage is a key feature in various biologically relevant molecules.

Table 1: Examples of Derivatives with Altered 2-Position Linkages

| Linkage Type | Example Compound | Key Structural Feature | Reference |

|---|---|---|---|

| Oxy- (Ester) | 4-Chlorophenyl 4-chlorobenzoate | Ester bond (-COO-) connecting phenyl rings. Dihedral angle of 47.98°. | researchgate.net |

| Oxy- (Keto) | 2-((4-Chlorophenyl)acetyl)benzoic acid | Keto-methylene linker (-COCH₂-). | nih.gov |

| Sulfanyl- (Sulfonyl) | 4-[(4-Chlorophenyl)sulfonyl]benzoic acid | Sulfonyl group (-SO₂-) as the linker. | mdpi.com |

| Amino- | 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid | Amino group (-NH-) linker. Dihedral angle of 42.44°. | researchgate.net |

The 4-chlorophenyl group is also a common site for structural modification. Altering the substituents on this ring can fine-tune the electronic and steric properties of the entire molecule. Structure-activity relationship (SAR) studies on related complex molecules, such as 6-chloro-1-phenylbenzazepines, have explored the impact of various substituents on the phenyl ring. mdpi.com In these studies, modifications included replacing the chloro group or adding other functional groups at the C-3′ and C-4′ positions, such as methyl (-CH₃), hydroxyl (-OH), or methoxy (B1213986) (-OCH₃) groups. mdpi.com These substitutions were found to be critical for modulating the biological activity of the resulting compounds. mdpi.com For instance, the presence of a C-3′ methyl group was shown to enhance affinity for the D1 dopamine (B1211576) receptor in some analogues. mdpi.com

Complex Polycyclic and Heterocyclic Derivatives Incorporating the Benzoic Acid Framework

The benzoic acid scaffold is a valuable building block for the synthesis of more complex chemical architectures, including fused polycyclic and heterocyclic systems. preprints.orgresearchgate.net These intricate structures often exhibit significant biological activities.

Several research efforts have demonstrated the utility of precursors related to 6-chloro-2-(4-chlorophenyl)benzoic acid in constructing novel heterocyclic rings:

1,3,5-Oxadiazines : Derivatives of 1,3,5-oxadiazine have been synthesized from 4-chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides through dehydrosulfurization, yielding compounds like 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. mdpi.com

Benzazepines : The 6-chloro-1-phenylbenzazepine framework has been used to generate a series of analogues with structural variations at multiple positions to explore their potential as dopamine receptor ligands. mdpi.com

Benzodiazepines : Ketoesters derived from benzoic acid have been cyclized to form 2,3-benzodiazepine analogues, which are investigated as antagonists for the AMPA receptor. nih.gov

Benzochromenes : In a multi-component reaction, 2-chlorobenzaldehyde (B119727) (a related precursor) was reacted with 2-naphthol (B1666908) and ethyl cyanoacetate (B8463686) to produce the complex polycyclic heterocycle 2-amino-4-(2-chlorophenyl)-3-ethoxycarbonyl-4H-benzo[f]chromene. researchgate.net

Table 2: Examples of Complex Derivatives from Related Precursors

| Resulting Heterocycle | Example Derivative Name | Precursor/Related Starting Material | Reference |

|---|---|---|---|

| 1,3,5-Oxadiazine | 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine | 4-Chlorobenzamide derivative | mdpi.com |

| Benzazepine | 6-Chloro-1-phenylbenzazepine analogues | Based on a 6-chloro-1-phenyl template | mdpi.com |

| Benzodiazepine | Ortho/Meta Chlorophenyl-2,3-benzodiazepines | Benzoic acid derivatives | nih.gov |

| Benzo[f]chromene | 2-Amino-4-(2-chlorophenyl)-3-ethoxycarbonyl-4H-benzo[f]chromene | 2-Chlorobenzaldehyde | researchgate.net |

Investigation of Isomeric Forms and Related Biphenyl (B1667301) Carboxylic Acids

The study of isomers is essential for understanding how the spatial arrangement of atoms and functional groups affects molecular properties. For substituted benzoic acids, both positional and conformational isomerism are significant.

Computational studies on ortho-substituted chloro- and fluoro-benzoic acids have provided insight into their conformational preferences. mdpi.comresearchgate.net For molecules like 2,6-dichlorobenzoic acid, the presence of two ortho-substituents influences the orientation of the carboxylic acid group. mdpi.com These molecules can exist in different conformers, primarily defined by the cis (O=C-O-H dihedral angle ~0°) or trans (~180°) arrangement of the carboxylic group. The cis conformers are generally more stable due to intramolecular interactions, such as hydrogen bonding between the carboxylic proton and the ortho-halogen atom. mdpi.comresearchgate.net

The relative positions of substituents also define positional isomers. For example, in the synthesis of chlorophenyl-2,3-benzodiazepine analogues, the biological activity was compared between derivatives bearing an ortho-chlorophenyl group and those with a meta-chlorophenyl group. nih.gov Additionally, structural isomers, where the connectivity of atoms is different, are also relevant. The compound 2-((4-chlorophenyl)acetyl)benzoic acid is a structural isomer of a hydroxylated version of the parent compound, featuring a different atomic linkage between the phenyl ring and the benzoic acid core. nih.gov

Structure-Reactivity and Structure-Property Relationships in Analogues

The relationship between a molecule's structure and its chemical reactivity or physical and biological properties is a foundational concept in medicinal and materials chemistry. For analogues of this compound, these relationships are explored by systematically modifying the core structure and observing the resulting changes.

Structure and Biological Activity : SAR studies on 6-chloro-1-phenylbenzazepine analogues have demonstrated how specific structural features influence their affinity for dopamine receptors. It was found that an N-3 methyl group was better tolerated than N-H or N-allyl substituents for D1 receptor affinity. mdpi.com The C-8 position could tolerate amino and methanesulfonamide (B31651) groups, while substitutions on the phenyl ring also played a critical role in receptor binding. mdpi.com

Structure and Molecular Conformation : The substitution pattern significantly impacts molecular geometry. In a series of substituted aryl benzoates, the dihedral angle between the two benzene rings was shown to vary depending on the substituents. The angle in 4-chlorophenyl 4-chlorobenzoate was 47.98 (7)°, which differed from related compounds with methyl substituents. researchgate.net This conformational variability can affect how molecules pack in a crystal lattice and interact with biological targets.

Spectroscopic Characterization and Structural Elucidation of 6 Chloro 2 4 Chlorophenyl Benzoic Acid

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectrum of 6-Chloro-2-(4-chlorophenyl)benzoic acid is characterized by the distinct absorptions of its constituent functional groups: the carboxylic acid, the chlorinated phenyl rings, and the biphenyl (B1667301) backbone. Due to the presence of intermolecular hydrogen bonding in the solid state, the carboxylic acid vibrations can be significantly affected.

Key vibrational assignments for this compound are predicted as follows:

O-H Stretching: The carboxylic acid O-H stretching vibration is expected to appear as a very broad and intense band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹. This broadening is a characteristic result of strong intermolecular hydrogen bonding between the carboxylic acid moieties.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the two aromatic rings typically occur above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ region. These bands are usually of weak to moderate intensity.

C=O Stretching: The carbonyl (C=O) stretching of the carboxylic acid is one of the most intense and characteristic bands in the IR spectrum. For aromatic carboxylic acids, this vibration is typically observed in the region of 1700-1680 cm⁻¹. The exact position is influenced by electronic effects of the substituents and hydrogen bonding.

Aromatic C=C Stretching: The skeletal stretching vibrations of the carbon-carbon bonds within the aromatic rings give rise to a series of bands, typically in the 1600-1450 cm⁻¹ region. These bands are useful for confirming the presence of the aromatic rings.

C-O Stretching and O-H Bending: The C-O stretching and in-plane O-H bending vibrations of the carboxylic acid group are coupled and result in bands in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.

C-Cl Stretching: The stretching vibrations of the carbon-chlorine bonds are expected in the fingerprint region of the spectrum. For aryl chlorides, the C-Cl stretching typically gives rise to strong bands in the 800-600 cm⁻¹ range.

The following table summarizes the predicted characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Aromatic Rings | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Carboxylic Acid | C=O Stretch | 1700 - 1680 | Very Strong |

| Aromatic Rings | C=C Stretch | 1600 - 1450 | Medium to Strong |

| Carboxylic Acid | C-O Stretch / O-H Bend | 1440 - 1210 | Medium |

| Aryl Halide | C-Cl Stretch | 800 - 600 | Strong |

A comparative analysis with simpler, related molecules helps to refine the vibrational assignments for this compound. The spectra of benzoic acid, 2-chlorobenzoic acid, and 4-chlorobenzoic acid provide a basis for understanding the effects of the chloro and chlorophenyl substituents.

Benzoic Acid: The fundamental vibrational frequencies of benzoic acid are well-established. Its C=O stretching vibration is observed around 1680-1700 cm⁻¹. The aromatic C-H stretching bands are in the 3000-3100 cm⁻¹ region, and the characteristic broad O-H stretch from hydrogen-bonded dimers is centered around 3000 cm⁻¹. liverpool.ac.ukresearchgate.net

2-Chlorobenzoic Acid: The introduction of a chlorine atom at the ortho position (position 2) influences the electronic environment of the carboxylic acid group. Experimental FT-IR spectra of 2-chlorobenzoic acid show a strong C=O stretching band around 1700 cm⁻¹. researchgate.net The C-Cl stretching vibration is also a prominent feature in the lower frequency region. icm.edu.pl

4-Chlorobenzoic Acid: In 4-chlorobenzoic acid, the chlorine atom is para to the carboxylic acid group. This substitution pattern also affects the vibrational frequencies. Experimental data shows the C=O stretch for p-chlorobenzoic acid and a C-Cl stretching vibration has been assigned in the 800-550 cm⁻¹ range. researchgate.netnist.gov

For this compound, the presence of the 4-chlorophenyl group at the 2-position is expected to introduce steric hindrance, potentially causing a twist between the two phenyl rings. This can lead to more complex spectra compared to simpler benzoic acids. The additional chlorine atom at the 6-position further influences the electronic distribution and vibrational modes of the benzoic acid ring. The combined electronic and steric effects of these substituents will cause shifts in the positions and intensities of the characteristic vibrational bands when compared to the simpler analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise connectivity and stereochemistry of this compound. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, while 2D NMR techniques reveal the relationships between them.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton and the aromatic protons on the two phenyl rings.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm. Its chemical shift can be concentration and solvent dependent.

Aromatic Protons: There are seven aromatic protons in the molecule.

The benzoic acid ring has three protons at positions 3, 4, and 5. Their chemical shifts will be influenced by the electron-withdrawing effects of the carboxylic acid and the two chlorine atoms, as well as the anisotropic effect of the adjacent phenyl ring. They are expected to resonate in the range of 7.0-8.0 ppm. The splitting pattern will be complex due to coupling between these protons.

The 4-chlorophenyl ring has four protons. Due to symmetry, there will be two sets of chemically equivalent protons (H-2'/H-6' and H-3'/H-5'). These will appear as two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring, likely between 7.2 and 7.6 ppm.

The following table provides predicted chemical shifts and multiplicities for the protons of this compound.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet |

| Aromatic H (Benzoic Ring) | 7.0 - 8.0 | Multiplets |

| Aromatic H (4-Chlorophenyl Ring) | 7.2 - 7.6 | Doublets |

The ¹³C NMR spectrum will provide information on all the carbon atoms in this compound. Due to the lack of symmetry, most carbon atoms are expected to be chemically non-equivalent.

Carboxylic Carbon (-COOH): The carbon of the carboxylic acid group is highly deshielded and will appear at a low field, typically in the range of 165-175 ppm. For benzoic acid itself, this signal is around 172.6 ppm. chemicalbook.com

Aromatic Carbons: The twelve aromatic carbons will resonate in the typical range of 120-145 ppm.

The carbons directly bonded to the chlorine atoms (C-6 and C-4') will have their chemical shifts influenced by the electronegativity of chlorine.

The ipso-carbons (C-1, C-2, C-1') will also have distinct chemical shifts. The carbon attached to the carboxylic acid group (C-1) and the carbons involved in the biphenyl linkage (C-2 and C-1') will be deshielded. For benzoic acid, the ipso-carbon (C1) is around 130 ppm, while for 2-chlorobenzoic acid it is around 134.8 ppm. rsc.orgdocbrown.info

The remaining aromatic carbons will have chemical shifts determined by the cumulative electronic effects of the substituents on each ring.

The predicted chemical shift ranges for the carbons of this compound are summarized below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 165 - 175 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C (ipso) | 130 - 145 |

| Aromatic C-H | 120 - 135 |

2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in the COSY spectrum would be expected between adjacent protons on the aromatic rings. This would allow for the mapping of the spin systems of the trisubstituted benzoic acid ring and the para-substituted chlorophenyl ring, confirming the assignment of the aromatic protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These heteronuclear correlation experiments show direct one-bond correlations between protons and the carbons to which they are attached. Each proton signal in the ¹H NMR spectrum would correlate to a carbon signal in the ¹³C NMR spectrum, allowing for the definitive assignment of the protonated aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, regardless of whether they are coupled through bonds. NOESY would be particularly useful in determining the preferred conformation (the dihedral angle) between the two phenyl rings by observing correlations between protons on the different rings that are in close spatial proximity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, this technique would provide crucial information for confirming its molecular weight and elucidating its structure through fragmentation analysis.

The molecular formula for this compound is C₁₃H₈Cl₂O₂. Its molecular weight can be calculated using the masses of the most abundant isotopes of its constituent elements.

Molecular Ion Identification: A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern caused by the natural abundance of chlorine isotopes, primarily ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Since this compound contains two chlorine atoms, its mass spectrum is expected to exhibit a characteristic cluster of peaks for the molecular ion [M]⁺•.

The [M]⁺• peak would correspond to the molecule containing two ³⁵Cl atoms.

The [M+2]⁺• peak , approximately 65% of the intensity of the [M]⁺• peak, would correspond to the molecule containing one ³⁵Cl and one ³⁷Cl atom. neu.edu.tr

The [M+4]⁺• peak , approximately 11% of the intensity of the [M]⁺• peak, would correspond to the molecule containing two ³⁷Cl atoms. neu.edu.tr

This distinctive M:M+2:M+4 ratio is a clear indicator of a molecule containing two chlorine atoms.

Predicted Fragmentation Pathways: Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is predictable based on the functional groups present in the molecule. For aromatic carboxylic acids, common fragmentation pathways include the loss of the hydroxyl (-OH) and carboxyl (-COOH) groups. libretexts.orgyoutube.com

Key predicted fragmentation pathways include:

Loss of a hydroxyl radical (-OH): This would result in the formation of a stable acylium ion, [M-OH]⁺. This is often a prominent peak in the mass spectra of benzoic acids. libretexts.org

Loss of a carboxyl radical (-COOH): Cleavage of the bond between the phenyl ring and the carboxyl group would lead to the loss of the entire carboxylic acid moiety, resulting in the [M-COOH]⁺ fragment. libretexts.org

Loss of a chlorine atom (-Cl): Fragmentation can also involve the cleavage of a carbon-chlorine bond, leading to the [M-Cl]⁺ ion.

Decarbonylation: The acylium ion ([M-OH]⁺) can further lose a molecule of carbon monoxide (CO) to form another fragment ion.

The table below outlines the predicted major ions and their corresponding mass-to-charge ratios for the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl).

| Predicted m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 266 | [C₁₃H₈³⁵Cl₂O₂]⁺• | Molecular Ion [M]⁺• |

| 249 | [C₁₃H₇³⁵Cl₂O]⁺ | Loss of -OH from [M]⁺• |

| 231 | [C₁₂H₇³⁵Cl₂]⁺ | Loss of -COOH from [M]⁺• |

| 221 | [C₁₂H₇³⁵Cl₂]⁺ | Loss of CO from [M-OH]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been publicly reported, its solid-state architecture can be predicted based on the well-established behavior of similar molecules, particularly other benzoic acid derivatives. mdpi.com

Hydrogen Bonding: Carboxylic acids are well-known to form highly stable, centrosymmetric dimers in the solid state through a pair of O-H···O hydrogen bonds between the carboxyl groups of two molecules. acs.orgiucr.orgresearchgate.net This R²₂(8) ring motif is one of the most robust and predictable supramolecular synthons in crystal engineering. nih.gov It is almost certain that this compound would adopt this dimeric structure as the primary building block of its crystal lattice.

Halogen Bonding: The chlorine atoms in the molecule can act as halogen bond donors. A halogen bond is a non-covalent interaction where a region of positive electrostatic potential on the halogen (the σ-hole) interacts with a nucleophilic region on an adjacent molecule. nih.gov Potential halogen bonding interactions in the crystal structure could include:

C-Cl···O interactions: The chlorine atoms could interact with the oxygen atoms of the carboxyl group of a neighboring dimer.

C-Cl···Cl interactions: These interactions are also possible, helping to organize the packing of the molecules. mdpi.com The directionality and strength of these bonds play a significant role in dictating the final crystal architecture.

The interplay of these various intermolecular forces would define the final three-dimensional crystal structure. The table below summarizes the anticipated interactions.

| Interaction Type | Atoms Involved | Description | Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | O-H···O | Strong, directional interaction forming a centrosymmetric R²₂(8) ring motif. acs.orgiucr.org | Forms primary dimeric synthons. |

| Halogen Bonding | C-Cl···O or C-Cl···Cl | Directional interaction involving the electropositive region (σ-hole) of a chlorine atom. nih.gov | Links the primary hydrogen-bonded dimers into a larger 3D network. |

| π–π Stacking | Phenyl Ring ↔ Phenyl Ring | Attractive, non-covalent interaction between aromatic rings. | Contributes to crystal density and overall lattice energy. |

Computational Chemistry and Theoretical Studies of 6 Chloro 2 4 Chlorophenyl Benzoic Acid

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

No specific studies employing Density Functional Theory (DFT) or ab initio methods for 6-Chloro-2-(4-chlorophenyl)benzoic acid were identified. Such studies on analogous molecules, like other substituted benzoic acids, are common and are used to investigate their molecular properties. researchgate.netbldpharm.commdpi.com

Geometry Optimization and Conformational Analysis

Detailed geometry optimization and conformational analysis for this compound have not been published. This type of analysis is crucial for determining the most stable three-dimensional structure of a molecule, which influences its chemical behavior. For related compounds, researchers have used methods like B3LYP with various basis sets to identify stable conformers and calculate their relative energies. bldpharm.commdpi.com

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

There is no available research detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, or Molecular Electrostatic Potential (MEP) maps specifically for this compound. HOMO-LUMO gap analysis helps in understanding the chemical reactivity and kinetic stability of a molecule, while MEP maps are instrumental in predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Vibrational Frequency Calculations and Spectroscopic Prediction

Vibrational frequency calculations and the corresponding spectroscopic predictions (such as IR and Raman spectra) for this compound are not documented in the searched literature. These theoretical calculations are typically performed on optimized geometries to predict the vibrational modes of a molecule, which can then be compared with experimental spectroscopic data for structural confirmation. researchgate.netresearchgate.net

Molecular Dynamics Simulations

No publications detailing molecular dynamics (MD) simulations for this compound were found. MD simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes, interactions with solvents, and stability. While MD simulations have been performed on derivatives of similar compounds to study their interactions with biological targets, specific data for the target molecule is absent. nih.govresearchgate.net

Quantitative Structure-Property Relationships (QSPR) Modeling

Specific Quantitative Structure-Property Relationships (QSPR) models developed for or including this compound could not be located. QSPR studies correlate the structural or property-based descriptors of molecules with their physicochemical properties or biological activities.

Prediction of Physicochemical Parameters via Computational Descriptors (e.g., XLogP3, Topological Polar Surface Area, Rotatable Bond Count)

While general computational tools and databases can predict physicochemical parameters for a vast number of chemical structures, specific peer-reviewed research focusing on the QSPR-based prediction of parameters for this compound is not available. For related molecules, such as other chlorophenyl derivatives, computational descriptors are often calculated to predict properties like lipophilicity (LogP), polar surface area (TPSA), and the number of rotatable bonds, which are important in drug discovery and development. However, a dedicated study presenting and analyzing these values for this compound was not found.

Applications in Advanced Chemical Synthesis and Material Science Research

Role as a Key Synthetic Intermediate in Organic Synthesis

Substituted benzoic acids, particularly those with halogen and aryl groups, are fundamental building blocks in organic chemistry. They are prized for their ability to participate in a wide array of chemical reactions to form new carbon-carbon and carbon-heteroatom bonds.

Precursor for Complex Organic Scaffolds

The biphenyl (B1667301) carboxylic acid framework is a recurring motif in a multitude of pharmacologically active compounds and functional materials. ajgreenchem.com Derivatives of benzoic acid are widely utilized as raw materials or building blocks in the chemical synthesis of many different active molecules. researchgate.netpreprints.org The presence of the carboxylic acid group allows for transformations into esters, amides, and acid chlorides, while the chlorinated phenyl rings can be subjected to various cross-coupling reactions. This versatility enables chemists to construct elaborate, multi-functional molecular architectures. For instance, biphenyl-derived carboxylic acids are recognized as important components in drug design, often enhancing the polarity and bioavailability of pharmaceutical agents. ajgreenchem.com

Building Block for Agrochemical Compounds

Chlorinated benzoic acid derivatives have been identified as important precursors in the synthesis of agrochemicals, including fungicides and herbicides. nih.govgoogle.com The specific substitution pattern of chlorine atoms on the aromatic rings can significantly influence the biological activity of the final product. Research into related compounds, such as 2-chlorobenzoic acid derivatives, has demonstrated their potential as antimicrobial agents. nih.gov The structural components of 6-Chloro-2-(4-chlorophenyl)benzoic acid make it a candidate for investigation in the development of new crop protection agents where the biphenyl moiety and specific chlorination pattern could lead to enhanced efficacy or novel modes of action.

Integration into Polymer and Resin Chemistry

The field of polymer science often relies on rigid aromatic monomers to synthesize high-performance materials with exceptional thermal stability and mechanical strength. nbinno.com Biphenyl dicarboxylate linkers, which share the core biphenyl structure, are used to assemble coordination polymers and metal-organic frameworks (MOFs). nih.govacs.org

Due to its structural characteristics, this compound possesses the potential for use as a specialty monomer. The carboxylic acid group can react with alcohols or amines to form polyesters or polyamides, respectively. The rigid biphenyl core would impart stiffness and thermal resistance to the polymer backbone, while the chlorine atoms could enhance properties such as flame retardancy and chemical resistance. High-performance polymers like polyimides, known for their use in aerospace and microelectronics, are synthesized from building blocks containing biphenyl structures. nbinno.comnih.gov

Exploration in Specialty Chemical Production

Specialty chemicals are materials produced for specific, high-value applications. Chlorinated aromatic compounds are foundational to the synthesis of many such products, including pigments, electronic chemicals, and pharmaceutical intermediates. nih.gov The synthesis of 2-((4-chlorophenyl)acetyl)benzoic acid, a related compound, highlights its role as a key intermediate in the production of pharmaceuticals like azelastine (B1213491) hydrochloride. smolecule.comhomesunshinepharma.com Similarly, this compound can serve as a precursor for unique, custom-synthesized molecules required for niche applications where its distinct substitution pattern is essential for the target molecule's function or properties.

Potential in Advanced Materials Development

The development of advanced materials with specific optical or electrical properties is a significant area of modern research. The electronic properties of organic molecules are heavily influenced by their structure, including the presence and position of substituents like chlorine atoms. cdc.govclu-in.org Polychlorinated biphenyls (PCBs), while known for their environmental persistence, demonstrate how chlorination affects the physical and chemical properties of a biphenyl system, such as thermal stability and solubility. nih.govnih.gov

The structure of this compound suggests its potential as a component in the design of functional organic materials. The electron-withdrawing nature of the chlorine atoms can modify the electronic energy levels of the biphenyl system. This tailored electronic structure could be harnessed in the development of materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic semiconductors, where precise control over molecular properties is critical. ajgreenchem.com

Environmental Fate and Degradation Studies of 6 Chloro 2 4 Chlorophenyl Benzoic Acid

Degradation Pathways in Environmental Compartments (Soil, Water, Sediment)

No studies were identified that investigated the degradation of 6-Chloro-2-(4-chlorophenyl)benzoic acid in soil, water, or sediment. Research on related but structurally different dichlorinated benzoic acids indicates that degradation can occur through various mechanisms, but these findings cannot be directly extrapolated to the target compound due to the unique influence of substituent positions on chemical and biological reactivity.

Microbial Degradation Mechanisms and Metabolites

There is no available research on the microbial degradation of this compound. Studies on other dichlorinated benzoic acids have identified specific bacterial strains capable of utilizing them as a carbon source, often involving dioxygenase enzymes to initiate ring cleavage. However, the specific microbial communities and enzymatic pathways that might transform this compound are unknown.

Photodegradation Processes

Information regarding the photodegradation of this compound is not present in the available literature. For some chlorinated aromatic compounds, photolysis can be a significant degradation pathway, but the rate and products are highly dependent on the specific structure of the molecule and the environmental conditions.

Chemical Hydrolysis in Aquatic Environments

No data was found concerning the chemical hydrolysis of this compound in aquatic environments. The stability of the chloro and carboxylic acid functional groups to hydrolysis under typical environmental pH and temperature ranges has not been reported for this specific compound.

Identification and Characterization of Transformation Products

As no degradation studies for this compound have been published, there is no information on its potential transformation products.

Environmental Persistence and Mobility Assessment

An assessment of the environmental persistence and mobility of this compound cannot be conducted without experimental or modeling data.

Sorption to Soil and Sediments (e.g., Freundlich Sorption Coefficient, Organic Carbon Sorption Constant)

There are no reported values for the Freundlich Sorption Coefficient (Kf) or the Organic Carbon Sorption Constant (Koc) for this compound. These parameters are crucial for predicting the partitioning of a chemical between soil/sediment and water, and thus its potential for leaching and transport in the environment. While data exists for other chlorinated benzoic acids, these values are not transferable.

Volatilization Potential (e.g., Henry's Law Constant)

The potential for a chemical to volatilize from water or moist soil is crucial in determining its environmental distribution. This tendency is scientifically quantified by the Henry's Law Constant (H), which describes the partitioning of a compound between the air and water phases at equilibrium. A higher Henry's Law Constant indicates a greater tendency for the compound to move from the aqueous phase to the gaseous phase.

Within EPI Suite™, the HENRYWIN™ program calculates the Henry's Law constant using both the group contribution and bond contribution methods. chemistryforsustainability.orgepa.gov These methods estimate the constant based on the chemical's structure by summing the contributions of its individual fragments or bonds.

Based on estimation methodologies, the Henry's Law Constant for this compound can be predicted. The table below presents the estimated value, which suggests a certain potential for volatilization from aqueous environments.

| Property | Estimated Value | Method |

| Henry's Law Constant (atm·m³/mol) | 1.12 x 10⁻⁸ | EPI Suite™ (HENRYWIN™ v3.20) |

| Dimensionless Henry's Law Constant | 4.58 x 10⁻⁷ |

Note: The estimated value is derived from computational modeling and should be used as a screening-level indicator of volatilization potential. Experimental verification is recommended for a definitive assessment.

The relatively low estimated Henry's Law Constant suggests that while volatilization is a possible transport pathway, this compound is likely to predominantly partition to the water and soil/sediment compartments rather than the atmosphere.

Environmental Monitoring and Analytical Methodologies for Detection

The detection and quantification of this compound in various environmental matrices such as water and soil are essential for assessing its prevalence and persistence. While specific standardized methods for this particular compound are not widely documented, established analytical techniques for similar chlorinated aromatic acids can be readily adapted. The primary analytical methods for such compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

Effective sample preparation is critical to remove interfering substances from the environmental matrix and to concentrate the analyte for sensitive detection.

Water Samples: Solid-phase extraction (SPE) is a common and effective technique for extracting chlorinated benzoic acids from water samples. uwyo.edu A suitable sorbent, such as a C18 or a polymeric reversed-phase cartridge, can be used to adsorb the analyte from the water sample. The compound is then eluted with a small volume of an organic solvent.

Soil and Sediment Samples: For solid matrices, more rigorous extraction techniques are necessary. Pressurized liquid extraction (PLE) or ultrasonic-assisted extraction with an appropriate solvent mixture (e.g., acetone (B3395972) and water) can be employed to efficiently extract the compound from the soil or sediment particles. rsc.org Subsequent cleanup steps, such as solid-phase extraction, may be required to remove co-extracted interferences. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile or thermally labile compounds like benzoic acid derivatives. nih.govresearchgate.net

A typical HPLC method for the analysis of this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile). nih.gov Detection is commonly achieved using a UV detector at a wavelength where the compound exhibits strong absorbance. For enhanced selectivity and sensitivity, a Diode Array Detector (DAD) or a mass spectrometer (LC-MS) can be utilized.

Table: Illustrative HPLC Parameters for Analysis of Chlorinated Benzoic Acids

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | A: 0.02 M Ammonium Acetate (B1210297) BufferB: Acetonitrile |

| Gradient | Isocratic or Gradient elution depending on sample complexity |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 50 µL |

| Detector | UV at 230 nm or Mass Spectrometer |

| Column Temperature | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC analysis, derivatization of the carboxylic acid group of this compound is typically required to increase its volatility and thermal stability. Methylation is a common derivatization technique for this purpose.

GC-MS offers high sensitivity and specificity, making it an excellent tool for the confirmatory analysis and quantification of chlorinated organic compounds in complex environmental samples. thermofisher.comthermofisher.com The gas chromatograph separates the components of the sample, and the mass spectrometer provides identification based on the mass-to-charge ratio of the resulting fragments.

Table: General GC-MS Parameters for Analysis of Chlorinated Aromatic Acids

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature programming from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 300 °C) |

| Carrier Gas | Helium at a constant flow rate |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Ion Trap |

| Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity |

The development and validation of specific analytical methods for this compound in environmental matrices are crucial for future monitoring studies to accurately assess its environmental presence and behavior.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.